molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0

2-Methyl-1,3-thiazole-4-carbonyl chloride

Cat. No. B1321304
CAS RN: 55842-53-0
M. Wt: 161.61 g/mol
InChI Key: KHORPZFSYQUYDV-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-4-carbonyl chloride is a heterocyclic organic compound . It is a derivative of thiazole, a five-membered ring structure containing sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-thiazole-4-carbonyl chloride is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The presence of sulfur and nitrogen atoms in the ring structure contributes to its chemical properties and reactivity.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-1,3-thiazole-4-carbonyl chloride are not detailed in the available literature, thiazole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride , have been studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The modification of thiazole-based compounds can lead to new molecules with potent antimicrobial activities .

Anticancer Properties

Research has shown that thiazole compounds can be synthesized and screened for their anticancer activities. These compounds have been tested in vitro against various cancer cell lines, such as liver carcinoma (HepG2) and breast cancer (MCF-7), to determine their cytotoxic effects .

Antioxidant Effects

Thiazole derivatives have been evaluated for their antioxidant properties. The presence of the thiazole moiety can contribute to the antioxidant activity of these compounds, which is crucial in combating oxidative stress-related diseases .

Anti-Alzheimer’s Activity

Some thiazole derivatives exhibit anti-Alzheimer’s activity. The development of new thiazole-based compounds could lead to potential treatments for neurodegenerative diseases like Alzheimer’s .

Agricultural Applications

Thiazoles are also used in the agricultural sector. They can be incorporated into agrochemicals to protect crops from pests and diseases, enhancing yield and quality .

Future Directions

Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORPZFSYQUYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611173
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-thiazole-4-carbonyl chloride

CAS RN

55842-53-0
Record name 2-Methyl-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-methyl-1,3-thiazole-4-carboxylic acid (1 g) was added thionyl chloride (5 ml). The mixture was heated at 80° C. for 8 h. Thionyl chloride (5 ml) was added and the mixture heated for 2 h at 80° C. Further thionyl chloride (5 ml) was added and the mixture heated for 2 h. The mixture was concentrated in vacuo and azeotroped with toluene to give the title compound (1.12 g) as a brown solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorus pentachloride (13.35 g) was added in small portions to a suspension of 2-methyl-4-thiazolecarboxylic acid (7.65 g) in dry dichloromethane over a period of 10 minutes. The resulting mixture was vigorously stirred for 1.5 hours at room temperature and then concentrated under reduced pressure. The residue was dissolved in dry benzene (40 ml) and the mixture was concentrated under reduced pressure to give yellow powders of 2-methyl-4-thiazolecarbonyl chloride (9.0 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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